molecular formula C20H18N4 B15119506 4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile

4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile

Cat. No.: B15119506
M. Wt: 314.4 g/mol
InChI Key: CLKUBHPCGRBRAH-UHFFFAOYSA-N
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Description

4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline ring fused with a piperidine ring, and a phenyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Cyanogen bromide, phenyl halides, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile is unique due to its combined structural features of quinazoline and piperidine rings, along with a phenyl group and a carbonitrile group.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

4-phenyl-1-quinazolin-4-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H18N4/c21-14-20(16-6-2-1-3-7-16)10-12-24(13-11-20)19-17-8-4-5-9-18(17)22-15-23-19/h1-9,15H,10-13H2

InChI Key

CLKUBHPCGRBRAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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